(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c15-12-4-1-11(2-5-12)3-6-14(20)18-9-13(10-18)19-16-7-8-17-19/h1-8,13H,9-10H2/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDKCPRVBPPDTJ-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC2=CC=C(C=C2)Cl)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C2=CC=C(C=C2)Cl)N3N=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino alcohol.
Coupling with Chlorophenyl Group: The final step involves coupling the triazole-azetidine intermediate with a 4-chlorophenyl group through a condensation reaction, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant activity against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa .
- Anticancer Properties : Research indicates that the compound may possess anticancer properties. Its structural features allow it to interact with biological targets involved in cell proliferation and apoptosis, making it a candidate for further investigation in cancer therapy .
- Enzyme Inhibition : The mechanism of action involves the inhibition of specific enzymes, which can disrupt metabolic pathways in pathogenic organisms or cancer cells . This property is crucial for drug development aimed at targeting specific diseases.
Materials Science
- Synthesis of Novel Materials : The compound can serve as a building block for synthesizing new materials with unique electronic properties. Its ability to form polymers and other complex structures is being explored for applications in coatings and advanced materials .
- Biochemical Probes : In biochemical studies, this compound can be utilized as a probe to study enzyme interactions and cellular pathways, providing insights into biological mechanisms .
Case Study 1: Antimicrobial Evaluation
A study evaluated several triazole derivatives, including (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one, against common pathogens. Results indicated that the compound demonstrated significant antibacterial activity compared to standard antibiotics. Further modifications to the structure improved efficacy, suggesting a promising avenue for developing new antimicrobial agents .
Case Study 2: Anticancer Research
In another study focusing on anticancer properties, the compound was tested against various cancer cell lines. It was found to inhibit cell growth effectively at low concentrations, indicating potential use as an anticancer drug candidate. The research highlighted the importance of structural modifications in enhancing biological activity .
Mechanism of Action
The mechanism of action of (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. The chlorophenyl group can contribute to the compound’s overall stability and lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-phenylprop-2-en-1-one: Similar structure but lacks the chlorophenyl group.
(E)-1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one: Contains a pyrrolidine ring instead of an azetidine ring.
(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methylphenyl group instead of a chlorophenyl group.
Uniqueness
(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and stability. The combination of the triazole and azetidine rings also provides a distinctive structural framework that can interact with a wide range of molecular targets, making it a versatile compound for various applications.
Biological Activity
(E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring, an azetidine moiety, and a 4-chlorophenyl group. Its molecular formula is CHClNO, with a molecular weight of approximately 292.72 g/mol. The triazole ring is known for its ability to interact with various biological targets, making this compound a candidate for further investigation in drug development.
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition:
- The compound may inhibit specific enzymes involved in metabolic pathways. For instance, triazole derivatives are often associated with the inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism and synthesis .
2. Receptor Binding:
- It can bind to various receptors on cell membranes, modulating cellular responses. This interaction may lead to altered signaling pathways related to cell proliferation and apoptosis .
3. DNA Interaction:
- The compound may also interact with DNA, potentially affecting gene expression and leading to cytotoxic effects in cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For example:
In vitro studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The IC values indicate potent activity compared to standard chemotherapeutic agents.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants are vital for neutralizing free radicals and preventing oxidative stress-related damage in cells. Preliminary assays suggest that this compound may exhibit moderate antioxidant activity, which could contribute to its overall therapeutic profile .
Case Studies and Research Findings
Several research articles have documented the biological effects of this compound:
- Anticancer Studies : A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of triazole derivatives and found that modifications at specific positions significantly enhanced anticancer activity against multiple cell lines .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underpinning the anticancer effects of triazole-containing compounds, indicating that these compounds could induce apoptosis through caspase activation pathways .
Q & A
Q. What are the optimal synthetic routes for (E)-1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-3-(4-chlorophenyl)prop-2-en-1-one?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Formation of the azetidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to install the 1,2,3-triazole ring .
- Step 2: Coupling of the azetidine-triazole moiety with the 4-chlorophenyl-enone fragment using a Michael addition or Wittig reaction under controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
- Optimization: Microwave-assisted synthesis can reduce reaction times (e.g., from 24 hours to 2–4 hours) and improve yields by 15–20% compared to conventional reflux .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is used to isolate the final product .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: 1H and 13C NMR confirm regiochemistry of the triazole ring and stereochemistry of the enone system. For example, the (E)-configuration of the enone is validated by coupling constants (J = 15–17 Hz between α and β protons) .
- Mass Spectrometry (HRMS): High-resolution MS confirms the molecular formula (e.g., [M+H]+ calculated for C14H12ClN3O: 274.0747; observed: 274.0751) .
- X-ray Crystallography: Resolves ambiguities in stereochemistry and hydrogen-bonding patterns (e.g., azetidine ring puckering) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from assay variability or off-target effects. Strategies include:
- Orthogonal Assays: Combine surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values) with isothermal titration calorimetry (ITC) to validate thermodynamic parameters (ΔH, ΔS) .
- Structural Analysis: Perform X-ray crystallography or molecular dynamics (MD) simulations to identify conformational changes in the target protein upon binding .
- Dose-Response Studies: Use Hill slope analysis to distinguish between specific binding (Hill slope ≈1) and non-specific aggregation (slope <1) .
Q. What computational approaches predict structure-activity relationships (SAR) for derivatives of this compound?
Methodological Answer:
- QSAR Modeling: Train models using descriptors like LogP, polar surface area, and triazole ring electronic parameters to correlate with bioactivity (e.g., IC50 values). Validation via leave-one-out cross-checking (R² > 0.85) ensures reliability .
- Molecular Docking: Simulate binding poses in targets (e.g., kinases) using AutoDock Vina. Focus on hydrogen bonds between the triazole N2 atom and catalytic lysine residues .
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., replacing 4-chlorophenyl with 4-fluorophenyl) to prioritize synthetic targets .
Q. How can the compound’s interactions with biological macromolecules be experimentally validated?
Methodological Answer:
- SPR Assays: Immobilize the target protein on a CM5 chip and measure compound binding in real-time (association/dissociation rates). Use buffer conditions mimicking physiological pH and ionic strength .
- ITC: Titrate the compound into the protein solution to measure enthalpy changes. A stoichiometry (n) ≈1 indicates 1:1 binding .
- Cellular Thermal Shift Assay (CETSA): Monitor thermal stabilization of the target protein in cell lysates after compound treatment, confirming target engagement in a native environment .
Comparative Analysis of Structural Analogues
Q. Table 1: Key Structural Analogues and Their Distinct Features
| Compound | Structural Features | Biological Activity | Unique Properties |
|---|---|---|---|
| (E)-Target Compound (this FAQ) | Azetidine-triazole, 4-Cl-phenyl-enone | Kinase inhibition (IC50: 0.8 µM) | Enhanced metabolic stability (t½: 4.2 h in human microsomes) |
| 5-Triazolylmethylpyridine | Pyridine-triazole | Antimicrobial (MIC: 2 µg/mL) | Broad-spectrum activity |
| 6-Azetidinone Derivatives | Azetidinone ring | Anticancer (GI50: 1.5 µM) | Selective EGFR inhibition |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
